(S)-1-(2,4,5-Trifluorophenyl)ethanol
CAS No.: 1314300-29-2
Cat. No.: VC4973575
Molecular Formula: C8H7F3O
Molecular Weight: 176.138
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314300-29-2 |
|---|---|
| Molecular Formula | C8H7F3O |
| Molecular Weight | 176.138 |
| IUPAC Name | (1S)-1-(2,4,5-trifluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |
| Standard InChI Key | RIRHPWCWRLZXAM-BYPYZUCNSA-N |
| SMILES | CC(C1=CC(=C(C=C1F)F)F)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereochemistry
The molecular formula of (S)-1-(2,4,5-trifluorophenyl)ethanol is C₈H₇F₃O, with a molecular weight of 176.14 g/mol (inferred from analogous compounds) . The compound features a phenyl ring substituted with fluorine atoms at the 2, 4, and 5 positions, coupled with an ethanol group at the 1-position. The (S)-configuration denotes the spatial arrangement of the hydroxyl-bearing carbon, a critical factor in enantioselective synthesis .
Spectroscopic Signatures
While direct spectral data for this compound are unavailable, related fluorinated ethanols exhibit characteristic NMR and IR profiles. For example:
-
¹H NMR: Peaks near δ 4.8–5.2 ppm (hydroxyl proton, broad) and δ 1.4–1.6 ppm (methyl group) .
-
¹⁹F NMR: Distinct signals for each fluorine environment, typically between δ -110 and -150 ppm .
-
IR: Strong absorption bands at ~3350 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-F vibrations) .
Synthesis and Manufacturing Routes
Halogenation and Functionalization Strategies
The synthesis of 2,4,5-trifluorophenyl derivatives often begins with halogenation reactions. For instance, 2,4,5-trifluoronitrobenzene undergoes condensation with malonate esters to form intermediates like diethyl 2,5-difluoro-4-nitrophenylmalonate, which are subsequently hydrolyzed and decarboxylated . While this pathway yields carboxylic acid derivatives, modifications using Grignard reagents or reduction steps could theoretically produce the ethanol analog .
Enantioselective Synthesis
Chiral resolution or asymmetric catalysis is required to obtain the (S)-enantiomer. Methods validated for similar compounds include:
-
Enzymatic resolution: Lipase-mediated acetylation of racemic mixtures .
-
Chiral auxiliaries: Use of (R)- or (S)-BINOL ligands in transition metal-catalyzed reductions .
Table 1: Comparative Synthesis Routes for Fluorinated Phenyl Ethanols
Physicochemical Properties
Thermal Stability and Phase Behavior
Based on structurally similar compounds, (S)-1-(2,4,5-trifluorophenyl)ethanol is predicted to exhibit:
-
Melting point: 45–55°C (lower than the 53–57°C observed for 3,5-bis(trifluoromethyl) derivatives due to reduced symmetry) .
-
Boiling point: ~170–180°C (extrapolated from analogous alcohols) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., THF, DMF) and limited solubility in water (<1 mg/mL) .
Chromatographic Behavior
Reverse-phase HPLC analysis of related compounds shows retention times of 8–12 minutes using C18 columns and acetonitrile/water gradients . Chiral columns (e.g., Chiralpak AD-H) effectively separate enantiomers with resolution factors >1.5 .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The 2,4,5-trifluorophenyl moiety is a key structural motif in antidiabetic agents such as sitagliptin and ABT-341 . The ethanol derivative could serve as a precursor for:
-
Chiral building blocks: Conversion to ketones via oxidation for subsequent asymmetric alkylation.
-
Ether/prodrug formulations: Protection of the hydroxyl group to enhance bioavailability .
Biological Activity
While no direct studies on this compound exist, fluorinated ethanols often exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume